2-[(3,4,5-Trifluorophenyl)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4,5-Trifluorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of an oxirane ring (epoxide) attached to a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trifluorophenyl)methyl]oxirane typically involves the reaction of 3,4,5-trifluorobenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,5-Trifluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Diols: Formed by the opening of the oxirane ring during oxidation.
Alcohols: Formed by the reduction of the oxirane ring.
Substituted Products: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-[(3,4,5-Trifluorophenyl)methyl]oxirane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-Trifluorophenyl)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trifluoromethyl-substituted phenyl group can also influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4,5-Trifluorophenyl)methyl]oxirane
- 2-[(2,4,6-Trifluorophenyl)methyl]oxirane
- 2-[(2,3,4-Trifluorophenyl)methyl]oxirane
Uniqueness
2-[(3,4,5-Trifluorophenyl)methyl]oxirane is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity and interactions with other molecules, making it distinct from other trifluoromethyl-substituted oxiranes.
Properties
Molecular Formula |
C9H7F3O |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
2-[(3,4,5-trifluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-7-2-5(1-6-4-13-6)3-8(11)9(7)12/h2-3,6H,1,4H2 |
InChI Key |
FVHGSQSFRTXBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.